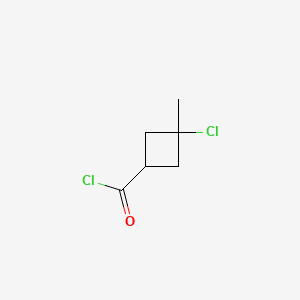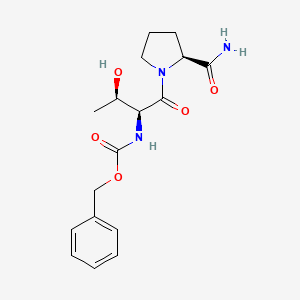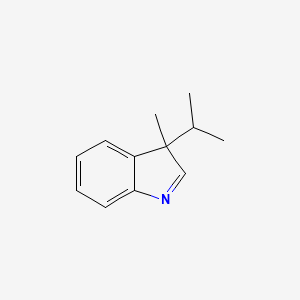
.ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- is a synthetic derivative of glucose. This compound is characterized by the presence of a fluorine atom at the 3rd position and an isopropylidene group protecting the 1,2-hydroxyl groups. It is primarily used in research settings for studying carbohydrate chemistry and the effects of fluorine substitution on biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of .ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- typically involves the following steps:
Protection of the 1,2-hydroxyl groups: The glucose molecule is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Introduction of the fluorine atom: The protected glucose derivative is then subjected to fluorination at the 3rd position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- has several applications in scientific research:
Chemistry: It is used to study the effects of fluorine substitution on the reactivity and stability of carbohydrate molecules.
Biology: The compound is used in biochemical studies to investigate the role of fluorinated sugars in metabolic pathways.
Medicine: Research into the potential therapeutic applications of fluorinated sugars, including their use as enzyme inhibitors or antiviral agents.
Industry: The compound can be used in the development of new materials and chemical processes that involve fluorinated carbohydrates.
作用機序
The mechanism of action of .ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- involves its interaction with biological molecules. The fluorine atom can influence the compound’s binding affinity and specificity for enzymes and receptors. This can lead to changes in metabolic pathways and biological activity. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions on the molecule.
類似化合物との比較
Similar Compounds
1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but lacks the fluorine atom.
3-Deoxy-3-fluoro-D-glucose: Similar in having a fluorine atom at the 3rd position but lacks the isopropylidene protection.
Uniqueness
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- is unique due to the combination of fluorine substitution and isopropylidene protection. This dual modification provides distinct chemical and biological properties, making it valuable for specific research applications.
特性
CAS番号 |
18530-81-9 |
|---|---|
分子式 |
C5H4O3 |
分子量 |
112.08 g/mol |
IUPAC名 |
furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C5H4O3/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2 |
InChIキー |
JDEPTLFZLCZTGM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)OC=C2 |
正規SMILES |
C1OC2=C(O1)OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)

![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)






![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
